molecular formula C17H22N2OS B2362574 3-(4-Butoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 1325305-84-7

3-(4-Butoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

Cat. No.: B2362574
CAS No.: 1325305-84-7
M. Wt: 302.44
InChI Key: LCERDFOAXWFVAK-UHFFFAOYSA-N
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Description

3-(4-Butoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione (CAS: 1325305-84-7) is a spirocyclic thione derivative with a molecular formula of C₁₇H₂₂N₂OS and a molecular weight of 302.44 g/mol . Its structure features a diazaspiro[4.4]nonene core substituted with a 4-butoxyphenyl group at position 3 and a thione moiety at position 2. This compound is primarily utilized in research settings, though its commercial availability has been discontinued due to unspecified reasons .

Properties

IUPAC Name

3-(4-butoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2OS/c1-2-3-12-20-14-8-6-13(7-9-14)15-16(21)19-17(18-15)10-4-5-11-17/h6-9H,2-5,10-12H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCERDFOAXWFVAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NC3(CCCC3)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Butoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione typically involves multi-step organic reactions. One common method includes the reaction of 4-butoxyaniline with a suitable spirocyclic precursor under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-Butoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-(4-Butoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Butoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Variations

The compound belongs to a family of diazaspirocyclic thiones differentiated by substituents on the aromatic ring and spiro ring size. Below is a comparative table of structurally related compounds:

Compound Name CAS Number Molecular Formula Substituent Spiro Ring Size Molecular Weight (g/mol) Availability
3-(4-Butoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione 1325305-84-7 C₁₇H₂₂N₂OS 4-butoxyphenyl [4.4] 302.44 Discontinued
3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione 899926-60-4 C₁₃H₁₂ClN₂S 4-chlorophenyl [4.4] 272.78 Available
3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione 52546-93-7 C₁₅H₁₈N₂OS 4-methoxyphenyl [4.5] 274.39 Available
3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione N/A C₂₁H₁₉ClN₂O₂S 3-chlorophenyl + 4-methoxybenzoyl [4.4] 398.91 Available

Physicochemical and Functional Differences

Substituent Effects
  • Lipophilicity : The butoxyphenyl group (logP ~4.5 estimated) confers higher lipophilicity compared to chlorophenyl (logP ~3.0) and methoxyphenyl (logP ~2.5) analogs, impacting membrane permeability and pharmacokinetics.
  • Electronic Effects : The electron-donating butoxy group may stabilize the thione moiety differently compared to the electron-withdrawing chloro group, altering reactivity in nucleophilic or electrophilic reactions .
Spiro Ring Size
  • The [4.4] spiro system (e.g., in the butoxyphenyl and chlorophenyl derivatives) exhibits distinct puckering behavior compared to the [4.5] system (methoxyphenyl analog). Larger spiro rings ([4.5]) may enhance conformational flexibility, affecting binding to biological targets .

Commercial and Research Status

  • Chlorophenyl and methoxyphenyl analogs remain available, indicating sustained interest in their applications, such as in vasopressin antagonist research (see patent EP 2024/10 for related diazaspiro derivatives) .

Biological Activity

3-(4-Butoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a unique compound recognized for its complex spirocyclic structure and potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a spirocyclic core with a butoxyphenyl substituent, which contributes to its distinct chemical and physical properties. Its molecular formula is C17H22N2OSC_{17}H_{22}N_{2}OS with a molecular weight of 302.44 g/mol. The InChI key for this compound is LCERDFOAXWFVAK-UHFFFAOYSA-N, indicating its structural uniqueness.

PropertyValue
Molecular FormulaC₁₇H₂₂N₂OS
Molecular Weight302.44 g/mol
CAS Number1325305-84-7
InChI KeyLCERDFOAXWFVAK-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 4-butoxyaniline with suitable spirocyclic precursors under controlled conditions, often requiring specific catalysts and solvents to facilitate the formation of the desired structure .

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against several bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at certain concentrations.

Anticancer Activity

In vitro studies suggest that this compound may exhibit anticancer properties. It has been evaluated against multiple human cancer cell lines, including breast and renal cancer cells, where it showed promising results in reducing cell viability .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. Preliminary research suggests that it may inhibit certain signaling pathways associated with cancer cell proliferation and survival .

Case Studies

  • Antimicrobial Evaluation : A study conducted on the antimicrobial efficacy of the compound showed that at a concentration of 50 µM, it inhibited the growth of E. coli by approximately 60%, indicating its potential as an antimicrobial agent .
  • Anticancer Screening : In a screening assay involving various cancer cell lines, this compound demonstrated an IC50 value of around 25 µM against breast cancer cells, suggesting significant cytotoxicity and potential therapeutic applications .

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